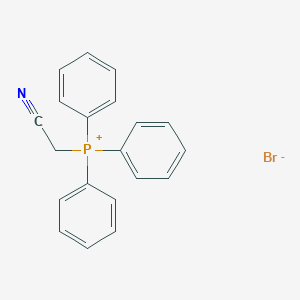

(Cyanomethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyanomethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGFELJINDMTMH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473317 | |

| Record name | (Cyanomethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15898-47-2 | |

| Record name | (Cyanomethyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Cyanomethyl)triphenylphosphonium Bromide: A Comprehensive Technical Guide

Introduction

(Cyanomethyl)triphenylphosphonium bromide is a pivotal phosphonium salt that serves as a precursor to a stabilized Wittig reagent. Its significance in organic synthesis, particularly in the formation of α,β-unsaturated nitriles, makes it an invaluable tool for researchers and professionals in drug development and materials science.[1] The cyanomethylide derived from this salt offers a reliable method for introducing a cyanomethylene group, a versatile functional group that can be further elaborated into various molecular scaffolds. This guide provides an in-depth exploration of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and validated experimental protocols.

The Wittig reaction, discovered by Georg Wittig, is a cornerstone of modern organic chemistry for the synthesis of alkenes from carbonyl compounds.[2][3][4] The reaction's power lies in its ability to form a carbon-carbon double bond with high regioselectivity. The choice of the phosphonium ylide is critical, as it dictates the reactivity and stereochemical outcome of the reaction.[5] this compound, as a precursor to a stabilized ylide, is particularly useful for reacting with aldehydes and ketones to yield predominantly (E)-alkenes due to the thermodynamic control exerted by the electron-withdrawing nitrile group.[4][5]

This document will detail the synthesis of this compound via the quaternization of triphenylphosphine. It will further elaborate on the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing expected data and interpretation guidelines.

Synthesis of this compound

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][6] In this process, the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of bromoacetonitrile, displacing the bromide ion to form the quaternary phosphonium salt.

Reaction Mechanism and Rationale

The reaction proceeds through a concerted mechanism where the lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a backside attack on the carbon atom bearing the bromine. This approach is favored as it minimizes steric hindrance and allows for optimal orbital overlap. The transition state involves the simultaneous formation of the P-C bond and the cleavage of the C-Br bond. The choice of solvent is crucial; a polar aprotic solvent such as toluene or tetrahydrofuran (THF) is often employed to solvate the starting materials and facilitate the reaction without interfering with the nucleophile.[7] Refluxing the reaction mixture provides the necessary activation energy to overcome the energy barrier of the transition state, driving the reaction to completion.[8]

Experimental Protocol

Materials:

-

Triphenylphosphine (Ph₃P)

-

Bromoacetonitrile (BrCH₂CN)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Slowly add an equimolar amount of bromoacetonitrile to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the phosphonium salt will precipitate out of the solution as a white solid.[8]

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound.

Purification: Recrystallization

For obtaining a highly pure product, recrystallization is the preferred method.[9][10] The choice of solvent is critical for successful recrystallization. A good solvent system will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.[9] For phosphonium salts, which can be hygroscopic, a mixture of a polar solvent like ethanol or acetonitrile with a less polar solvent like ethyl acetate or diethyl ether often works well.[8]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add ethyl acetate to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.[11]

¹H NMR:

-

Aromatic Protons: The fifteen protons of the three phenyl groups will appear as a complex multiplet in the aromatic region, typically between δ 7.5 and 8.0 ppm.

-

Methylene Protons: The two protons of the cyanomethyl group (P-CH₂-CN) are adjacent to the phosphonium center and will appear as a doublet due to coupling with the phosphorus atom (²JP-H). This doublet is expected to be in the range of δ 5.0-5.5 ppm.

¹³C NMR:

-

Aromatic Carbons: The carbons of the phenyl rings will show multiple signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the phosphorus atom (ipso-carbon) will appear as a doublet due to ¹JP-C coupling.

-

Methylene Carbon: The carbon of the cyanomethyl group (P-CH₂-CN) will also be a doublet due to ¹JP-C coupling and will appear further downfield.

-

Nitrile Carbon: The carbon of the nitrile group (-CN) will be observed in the characteristic region for nitriles (δ 115-125 ppm) and may show a small coupling to phosphorus.

³¹P NMR:

-

A single peak is expected in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift will be in the typical range for quaternary phosphonium salts.

| NMR Data Summary | |

| Technique | Expected Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | Aromatic (15H): 7.5 - 8.0 (m)Methylene (2H): 5.0 - 5.5 (d, ²JP-H) |

| ¹³C NMR | Aromatic: 120 - 140 (multiple signals)Methylene: Downfield (d, ¹JP-C)Nitrile: 115 - 125 |

| ³¹P NMR | Single peak in the phosphonium salt region |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group will be present around 2200-2260 cm⁻¹.

-

Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.[12]

-

P-Ph Stretch: Characteristic absorptions for the P-phenyl bonds are expected in the fingerprint region, often seen around 1435 cm⁻¹ and 1110 cm⁻¹.[13]

-

Aromatic C=C Bends: Several sharp bands corresponding to the C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[12]

| IR Data Summary | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N (Nitrile) | 2200 - 2260 |

| Aromatic C-H | > 3000 |

| P-Ph | ~1435, ~1110 |

| Aromatic C=C | 1600 - 1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. For ionic compounds like this compound, techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are suitable.

The mass spectrum will show a prominent peak for the cation, [(C₆H₅)₃PCH₂CN]⁺. The isotopic pattern of this peak will be characteristic of the elements present. The bromide anion is generally not observed in the positive ion mode. The calculated monoisotopic mass of the cation is approximately 302.1149 m/z.[14]

| Mass Spectrometry Data | |

| Ion | Expected m/z (monoisotopic) |

| [(C₆H₅)₃PCH₂CN]⁺ | ~302.1149 |

Structural Relationship Diagram

Caption: Key analytical techniques for the characterization of the title compound.

Conclusion

The synthesis and characterization of this compound are fundamental procedures for laboratories engaged in organic synthesis. The protocols outlined in this guide are robust and based on well-established chemical principles, ensuring a high degree of success and product purity. The detailed characterization data provides a reliable reference for researchers to validate their results. As a precursor to a stabilized Wittig reagent, this phosphonium salt will continue to be a valuable building block in the synthesis of complex organic molecules, contributing to advancements in medicinal chemistry and materials science.

References

-

O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48, 6836-6839. [Link]

-

Shafiq, M., Tahir, M. N., Khan, I. U., Arshad, M. N., & Zaib-un-Nisa. (2008). (Cyanomethyl)triphenylphosphonium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2020). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

-

Wikipedia. (2023). Wittig reaction. [Link]

-

AdiChemistry. Wittig Reaction | Mechanism. [Link]

-

Hossain, M. A., & Akter, M. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. American Journal of Chemistry and Applications, 8(2), 22. [Link]

-

Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (2018). How to recrystallize phosphonium salt? [Link]

-

Wikipedia. (2023). Ylide. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

ResearchGate. (2018). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Ylide - Wikipedia [en.wikipedia.org]

- 7. biomedres.us [biomedres.us]

- 8. researchgate.net [researchgate.net]

- 9. mt.com [mt.com]

- 10. m.youtube.com [m.youtube.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C20H17BrNP | CID 11811037 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Cyanomethyl)triphenylphosphonium bromide: Properties, Synthesis, and Application

Abstract

(Cyanomethyl)triphenylphosphonium bromide is a pivotal organophosphorus reagent, primarily recognized for its role as a precursor to a stabilized ylide in the Wittig reaction. Its ability to introduce an α,β-unsaturated nitrile moiety onto a carbonyl compound makes it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and purification, and a thorough examination of its application in the Wittig olefination, complete with mechanistic insights. The content herein is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this versatile reagent.

Introduction and Core Concepts

This compound, a quaternary phosphonium salt, is a stable, crystalline solid that serves as the immediate precursor to the (cyanomethylene)triphenylphosphorane ylide. The presence of the electron-withdrawing nitrile group adjacent to the phosphonium center significantly influences its reactivity. This stabilization has two critical consequences:

-

Ylide Formation: The acidity of the α-protons is increased, allowing for deprotonation with milder bases compared to non-stabilized Wittig reagents. This enhances the functional group tolerance of the reaction.

-

Reaction Stereoselectivity: As a stabilized ylide, it predominantly yields the thermodynamically more stable (E)-alkene upon reaction with aldehydes and ketones. This stereochemical preference is a key feature exploited in synthetic strategy.

This guide will deconstruct the essential technical aspects of the compound, moving from its fundamental properties to its practical application.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

Physical Characteristics

The compound is typically a white to off-white crystalline solid.[1] Its physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 15898-47-2 | [2] |

| Molecular Formula | C₂₀H₁₇BrNP | [2] |

| Molecular Weight | 382.23 g/mol | [1] |

| Melting Point | 256-258 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF.[3] |

Spectroscopic Profile

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Below are the expected characteristic signals for this compound based on data from analogous structures and spectroscopic principles.

| Technique | Expected Signals |

| ¹H NMR | δ 7.6-7.9 ppm (m, 15H, Ar-H)δ 5.2-5.5 ppm (d, ²J(P,H) ≈ 15 Hz, 2H, P-CH₂-CN)[4] |

| ¹³C NMR | δ 130-135 ppm (Ar-C)δ 115-120 ppm (Ar-C, ipso)δ 112-116 ppm (CN)δ 25-30 ppm (d, ¹J(P,C) ≈ 50-60 Hz, P-CH₂-CN) |

| ³¹P NMR | δ +20 to +25 ppm (Referenced to 85% H₃PO₄)[5] |

| FT-IR | ν 3050-3080 cm⁻¹ (Ar C-H stretch)ν 2240-2260 cm⁻¹ (C≡N stretch, sharp)ν 1435-1445 cm⁻¹ (P-Ph stretch)ν 1100-1120 cm⁻¹ (P-Ph stretch) |

Synthesis and Purification

The synthesis of this compound is a straightforward Sₙ2 reaction. The causality is clear: the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of bromoacetonitrile.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of the target phosphonium salt.

Detailed Synthesis Protocol

This protocol is based on standard procedures for the formation of phosphonium salts.[6]

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add triphenylphosphine (1.0 eq) and a suitable solvent such as dry toluene or THF (approx. 3-4 mL per gram of triphenylphosphine).

-

Addition: While stirring, add bromoacetonitrile (1.0 - 1.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or by the formation of a white precipitate. The reaction is typically complete within 24-48 hours.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms or the product oils out, reduce the solvent volume under reduced pressure and triturate the residue with diethyl ether or hexane to induce solidification.

-

Washing: Wash the filtered solid with cold diethyl ether to remove any unreacted starting materials.[7]

-

Drying: Dry the resulting white solid under vacuum to yield the crude product.

Purification by Recrystallization

Purity is paramount for consistent reactivity in subsequent steps. Recrystallization is the most effective method for purifying the crude salt.

-

Solvent Selection: The ideal solvent system is one in which the salt is soluble at high temperatures but sparingly soluble at low temperatures. A common and effective system is dichloromethane/diethyl ether.

-

Procedure: a. Dissolve the crude this compound in a minimum amount of hot dichloromethane. b. Once fully dissolved, slowly add diethyl ether dropwise with swirling until the solution becomes faintly turbid. c. If turbidity persists, add a drop or two of dichloromethane to redissolve it. d. Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Application in the Wittig Reaction

The primary utility of this compound is its conversion to a phosphorane (ylide) for the Wittig reaction, which transforms a carbonyl group into a carbon-carbon double bond.[8]

The Wittig Reaction: Mechanistic Pathway

The mechanism proceeds through a well-established pathway involving a four-membered ring intermediate. The driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[1]

Caption: Mechanism of the Wittig reaction using a stabilized ylide.

Experimental Protocol: Synthesis of an α,β-Unsaturated Nitrile

This protocol provides a general methodology for the olefination of an aldehyde.

-

Setup: Add this compound (1.1 eq) to a dry, inert-atmosphere flask with a magnetic stir bar.

-

Ylide Generation: Add a suitable dry solvent (e.g., THF, acetonitrile). To this suspension, add a base (1.0-1.2 eq). For this stabilized ylide, a moderately strong base like potassium tert-butoxide, NaH, or even a strong inorganic base like potassium carbonate can be effective. Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often accompanied by a color change.

-

Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 eq) in a small amount of the reaction solvent and add it dropwise to the ylide solution, typically at 0 °C or room temperature.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting carbonyl compound is consumed. Reaction times can vary from a few hours to overnight.

-

Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the combined organic layers with water and then brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. The primary byproduct is triphenylphosphine oxide. This can often be removed from the desired alkene product via flash column chromatography on silica gel.[9]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound can be hygroscopic, so storage under an inert atmosphere is recommended for long-term stability.[1]

Conclusion

This compound is a robust and reliable reagent for the stereoselective synthesis of (E)-α,β-unsaturated nitriles. Its status as a precursor to a stabilized ylide allows for milder reaction conditions and broad substrate scope. The protocols and data presented in this guide provide a comprehensive framework for the synthesis, purification, and effective application of this compound in a research and development setting. Adherence to the described methodologies and safety precautions will ensure consistent and safe results.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 5032-74-6, 2-CYANOETHYL TRIPHENYL PHOSPHONIUM BROMIDE. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 15898-47-2. [Link]

-

Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Organic Syntheses. Notes - Organic Syntheses Procedure. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Chemistry LibreTexts. Wittig Reaction. [Link]

-

Organic Syntheses. methylenecyclohexane. [Link]

-

Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. Supporting Information for: - The Royal Society of Chemistry. [Link]

-

University of California, Santa Barbara. 31P - NMR Facility, UCSB Chem and Biochem. [Link]

-

The Royal Society of Chemistry. Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. [Link]

-

Reddit. IR Interpretation Question : r/chemhelp. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Asian Publication Corporation. Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. [Link]

-

ResearchGate. How to recrystallize phosphonium salt? [Link]

-

ResearchGate. IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [Link]

-

Chemicalland21. PHOSPHONIUM SALTS. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

PrepChem.com. Synthesis of triphenylphosphonium bromide. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

Wikipedia. Methyltriphenylphosphonium bromide. [Link]

-

YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

- Google Patents.

-

ResearchGate. Phosphonium-salts-and-methods-of-their-preparation.pdf. [Link]

-

MDPI. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

-

SpectraBase. (Cyanomethyl)triphenylphosphonium chloride - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. Methyltriphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Rochester. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

J. Org. Chem. 1997, 62, 21, 7512–7515. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. This compound | C20H17BrNP | CID 11811037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. biomedres.us [biomedres.us]

- 5. rsc.org [rsc.org]

- 6. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. rsc.org [rsc.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

(Cyanomethyl)triphenylphosphonium bromide CAS number and molecular structure

An In-Depth Technical Guide to (Cyanomethyl)triphenylphosphonium bromide for Drug Development and Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's core characteristics, synthesis, and application, with a focus on the mechanistic underpinnings and practical experimental protocols that ensure reproducible and reliable outcomes.

Core Compound Identification and Properties

This compound is a quaternary phosphonium salt widely utilized as a precursor to a stabilized phosphorus ylide for the Wittig reaction.[1] Its utility lies in its ability to convert aldehydes and ketones into α,β-unsaturated nitriles, a valuable functional group in medicinal chemistry and materials science.

Molecular Structure and CAS Number

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

-

IUPAC Name : cyanomethyl(triphenyl)phosphanium bromide[5]

The structure consists of a central phosphorus atom bonded to three phenyl groups and one cyanomethyl group, with a bromide counter-ion.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 382.24 g/mol | [2][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 275 °C (dec.) (for chloride salt) | [7] |

| Solubility | Soluble in water, ethanol, methanol | [8][9] |

| Canonical SMILES | C1=CC=C(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [4] |

Synthesis of the Phosphonium Salt

The preparation of this compound is a standard quaternization of a phosphine.[10] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of bromoacetonitrile.

Synthesis Reaction

Caption: Synthesis of the target phosphonium salt via SN2 reaction.

Experimental Protocol: Synthesis

This protocol is a robust, field-proven method adapted from standard procedures for synthesizing phosphonium salts.[11][12]

-

Reagent Preparation : In a fume hood, add triphenylphosphine (26.2 g, 100 mmol) to a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition : Add 100 mL of dry toluene to the flask. Stir the mixture until the triphenylphosphine is fully dissolved.

-

Reactant Addition : Carefully add bromoacetonitrile (12.0 g, 100 mmol) to the solution via a dropping funnel. Causality Note: Bromoacetonitrile is a lachrymator; this addition should be performed slowly to control the exothermic reaction.

-

Reaction : Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The product will begin to precipitate as a white solid.

-

Isolation : Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification : Collect the solid product by vacuum filtration. Wash the filter cake with two 50 mL portions of cold ethyl acetate followed by two 50 mL portions of diethyl ether to remove unreacted starting materials.

-

Drying : Dry the resulting white solid in a vacuum oven at 60-80 °C for 12 hours to yield the final product.

Application in the Wittig Reaction

The primary application of this phosphonium salt is as a precursor for a Wittig reagent. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from a carbonyl compound (aldehyde or ketone) and a phosphorus ylide.[2][13]

Ylide Formation and Characteristics

The protons on the carbon adjacent to the positively charged phosphorus are acidic.[10] Deprotonation with a base generates the corresponding phosphorus ylide, (cyanomethylene)triphenylphosphorane.

The presence of the electron-withdrawing nitrile (-C≡N) group delocalizes the negative charge on the adjacent carbon, making the ylide more stable than simple alkyl ylides. This classification as a "stabilized ylide" has profound implications for its reactivity and the stereochemical outcome of the reaction.[14][15]

-

Reactivity : Stabilized ylides are less reactive and less basic than their non-stabilized counterparts. They react well with aldehydes but often poorly or not at all with sterically hindered ketones.[2]

-

Base Selection : Due to the increased acidity of the phosphonium salt, strong bases like n-butyllithium are not required. Milder, more practical bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or triethylamine (NEt₃) are sufficient for deprotonation.[15]

Reaction Mechanism and Stereoselectivity

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate, the oxaphosphetane.[14][15] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Caption: The overall mechanism of the Wittig reaction using a stabilized ylide.

A key principle for drug development professionals is predictability. For stabilized ylides, the reaction is thermodynamically controlled. The intermediates have time to equilibrate to the most stable conformation before the ring collapses, which leads to the formation of the more stable (E)-alkene as the major product.[2][15] This stereoselectivity is a critical advantage for synthetic design.

Self-Validating Experimental Workflow: Wittig Olefination

The following protocol describes the synthesis of (E)-cinnamonitrile from benzaldehyde, serving as a self-validating system for the application of this compound.

Workflow Diagram

Caption: Experimental workflow for Wittig olefination.

Step-by-Step Protocol

-

Ylide Generation (In Situ)

-

Under an inert atmosphere (N₂ or Argon), suspend this compound (4.20 g, 11.0 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) in a dry 100 mL flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Causality Note: NaH reacts with moisture to produce flammable H₂ gas. Anhydrous conditions are critical. The ylide typically forms a clear, often colored, solution.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 1 hour.

-

-

Reaction with Aldehyde

-

Dissolve benzaldehyde (1.06 g, 10.0 mmol) in 10 mL of anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the benzaldehyde solution dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation

-

Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification

-

The crude product contains the desired alkene and triphenylphosphine oxide. The latter is a common, often difficult-to-remove byproduct.

-

Purify the crude material using flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to isolate the pure (E)-cinnamonitrile.

-

References

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

This compound | C20H17BrNP | CID 11811037. PubChem. [Link]

-

Notes - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The Wittig reaction. Lumen Learning - Organic Chemistry II. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]

-

Wittig Reaction. Chemistry LibreTexts. [Link]

-

2-CYANOETHYL TRIPHENYL PHOSPHONIUM BROMIDE | 5032-74-6. LookChem. [Link]

-

This compound. PubChem. [Link]

-

(Cyanomethyl)triphenylphosphonium chloride, 98%. SLS - Lab Supplies. [Link]

-

Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C20H17BrNP | CID 11811037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scientificlabs.com [scientificlabs.com]

- 8. 17814-85-6 CAS MSDS ((4-Carboxybutyl)triphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Cas 5032-74-6,2-CYANOETHYL TRIPHENYL PHOSPHONIUM BROMIDE | lookchem [lookchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig Reaction [organic-chemistry.org]

(Cyanomethyl)triphenylphosphonium Bromide: A Comprehensive Technical Guide for the Research Scientist

This in-depth guide provides a comprehensive overview of (cyanomethyl)triphenylphosphonium bromide, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its development, its physicochemical properties, detailed synthetic protocols, and its application in the renowned Wittig reaction.

Section 1: Genesis and Historical Perspective

The advent of this compound is intrinsically linked to the groundbreaking work of Georg Wittig, who discovered the reaction that now bears his name in 1954.[1] This pivotal discovery, for which Wittig was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[1]

While the initial work focused on non-stabilized ylides, the field rapidly expanded to include ylides stabilized by electron-withdrawing groups. The introduction of a cyano group at the α-carbon of the phosphonium ylide, as seen in the conjugate base of this compound, represents a significant advancement. This substitution enhances the acidity of the α-proton, facilitating ylide formation under milder basic conditions compared to their non-stabilized counterparts.

The development of such "stabilized" ylides broadened the scope and utility of the Wittig reaction, allowing for greater functional group tolerance and often influencing the stereochemical outcome of the olefination. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is a logical progression following the pioneering work on stabilized phosphorus ylides. The Horner-Wadsworth-Emmons reaction, a related transformation developed in 1958 by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons, further underscored the importance of phosphonate-stabilized carbanions, including those bearing cyano groups, in stereoselective alkene synthesis.[2][3][4][5][6]

Section 2: Physicochemical and Spectroscopic Profile

This compound is a white to off-white solid that is typically stable under ambient conditions.[7] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₇BrNP | [8] |

| Molecular Weight | 382.23 g/mol | [7] |

| CAS Number | 15898-47-2 | [8] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not reported | |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the signals of the phenyl protons and the methylene protons adjacent to the phosphorus atom and the cyano group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.7-8.0 | m | Phenyl protons |

| ~5.5 | d | P-CH₂-CN |

Note: The exact chemical shifts can vary depending on the solvent and instrument. A doublet is observed for the methylene protons due to coupling with the phosphorus-31 nucleus.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation.

| Chemical Shift (δ) ppm | Assignment |

| ~130-135 | Phenyl carbons |

| ~118 | Cyano carbon (CN) |

| ~25 | Methylene carbon (P-CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1440 | Strong | P-Phenyl stretch |

| ~1110 | Strong | P-Phenyl stretch |

| ~700-750 | Strong | Aromatic C-H bend |

Section 3: Synthesis and Application in the Wittig Reaction

The synthesis of this compound is a straightforward and high-yielding process. The subsequent Wittig reaction to generate α,β-unsaturated nitriles is a cornerstone of its utility.

Experimental Workflow: Synthesis and In Situ Wittig Reaction

Caption: General workflow for the synthesis of this compound and its subsequent use in a Wittig reaction.

Detailed Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the phosphonium salt from commercially available starting materials.

Materials:

-

Triphenylphosphine (1.0 eq)

-

Bromoacetonitrile (1.1 eq)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture until the triphenylphosphine is fully dissolved.

-

Slowly add bromoacetonitrile to the solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold toluene followed by diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Causality: The Sₙ2 reaction between the nucleophilic triphenylphosphine and the electrophilic bromoacetonitrile forms the phosphonium salt. Toluene is a suitable solvent as it allows for heating to reflux to drive the reaction to completion while being a relatively poor solvent for the ionic product, facilitating its precipitation upon cooling.

Detailed Protocol 2: Wittig Reaction for the Synthesis of Cinnamonitrile

This protocol details the use of this compound to synthesize cinnamonitrile from benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add the base (e.g., portionwise addition of NaH or K₂CO₃) to the stirred suspension. The formation of the orange-red ylide indicates deprotonation.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Slowly add a solution of benzaldehyde in anhydrous THF to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford cinnamonitrile.

Causality: The strong base deprotonates the phosphonium salt to generate the nucleophilic cyanomethylide. This ylide then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting betaine intermediate collapses to a four-membered oxaphosphetane, which then fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene, cinnamonitrile. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Signaling Pathway of the Wittig Reaction

Caption: The mechanistic pathway of the Wittig reaction involving a stabilized ylide.

Section 4: Safety and Handling

This compound is an irritant.[8] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

References

- Wittig, G. The Wittig Reaction. Nobel Lecture, December 8, 1979.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Phosphinoxiden. Chemische Berichte, 1958, 91(1), 61-63.

- Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 1961, 83(7), 1733–1738.

- Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 1983, 24(41), 4405-4408.

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

Shafiq, M.; Tahir, M. N.; Khan, I. U.; Arshad, M. N.; Zaib-un-Nisa. (Cyanomethyl)triphenylphosphonium chloride. Acta Crystallographica Section E: Structure Reports Online, 2008 , 64(11), o2213. [Link]

-

YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

The Wittig Reaction. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Max-Planck-Gesellschaft. SUPPORTING INFORMATION. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

YouTube. Wittig-Horner| Schlosser modification | Nucleophilic Addition to Carbonyl - Part 22. [Link]

-

ResearchGate. IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [Link]

-

ResearchGate. (Cyanomethyl)triphenylphosphonium chloride. [Link]

-

ResearchGate. First synthesis of phosphonium salt 2.4-a. (A) hydrolysis of 2.3-d... [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

SpectraBase. (Cyanomethyl)triphenylphosphonium chloride - Optional[1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis Andrew M. Boldt. [Link]

-

H-1 NMR Spectrum. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. youtube.com [youtube.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. This compound | C20H17BrNP | CID 11811037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of (Cyanomethyl)triphenylphosphonium bromide

An In-depth Technical Guide to the Spectroscopic Characterization of (Cyanomethyl)triphenylphosphonium Bromide

This guide provides a detailed exploration of the spectroscopic profile of this compound (C₂₀H₁₇BrNP), a versatile reagent in organic synthesis, particularly in Wittig-type reactions for the formation of α,β-unsaturated nitriles. A thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and mechanistic studies. This document synthesizes fundamental principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Foundational Chemistry and Structural Context

This compound is a quaternary phosphonium salt. Its structure, comprising a positively charged phosphorus atom bonded to three phenyl rings and a cyanomethyl group, dictates its unique spectroscopic signature. The bromide anion provides charge balance. The key to interpreting its spectra lies in understanding the electronic environment of the aromatic protons and carbons, the influence of the phosphorus atom on adjacent nuclei, and the characteristic vibrations of the nitrile group.

A Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure, providing confidence in the subsequent detailed analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. As ³¹P is a high-abundance, high-sensitivity nucleus, a spectrum can often be obtained with a small number of scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or externally to a phosphoric acid standard (for ³¹P).

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy: Data Interpretation

The ¹H NMR spectrum is characterized by two main regions: the aromatic region dominated by the triphenylphosphine protons and the aliphatic region for the cyanomethyl protons.

-

Aromatic Region (δ 7.6-8.0 ppm): The fifteen protons of the three phenyl rings typically appear as a complex multiplet in this downfield region. Their deshielding is a result of the aromatic ring currents and the electron-withdrawing effect of the positively charged phosphorus atom.

-

Aliphatic Region (δ 5.0-5.5 ppm): The two protons of the methylene group (CH₂) adjacent to the phosphorus atom are expected to appear as a doublet. The splitting into a doublet is caused by coupling to the spin-active ³¹P nucleus (I=½). The key diagnostic feature is the two-bond phosphorus-proton coupling constant (²JPH), which is typically in the range of 13-16 Hz for such phosphonium salts. The significant downfield shift from a typical methylene group is due to the strong inductive effect of the phosphonium cation and the adjacent nitrile group.

¹³C NMR Spectroscopy: Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon skeleton and is notable for the presence of carbon-phosphorus coupling.

-

Aromatic Carbons (δ 118-135 ppm): Four distinct signals are expected for the phenyl carbons, each exhibiting coupling to the ³¹P nucleus.

-

C_ipso_ (¹JPC): The carbon directly attached to phosphorus is the most deshielded and shows the largest coupling constant, typically in the range of 85-95 Hz.

-

C_ortho_ (²JPC): Appears as a doublet with a coupling constant of approximately 9-12 Hz.

-

C_meta_ (³JPC): Also a doublet, with a larger coupling constant of around 12-15 Hz.

-

C_para_ (⁴JPC): A doublet with a small coupling constant, often around 3-4 Hz.

-

-

Nitrile Carbon (-C≡N) (δ ~115 ppm): The nitrile carbon signal is expected in this region. It may show a small three-bond coupling to phosphorus (³JPC).

-

Methylene Carbon (-CH₂-) (δ ~30 ppm): This carbon, directly attached to phosphorus, will appear as a doublet with a large one-bond coupling constant (¹JPC) of approximately 45-55 Hz. This large coupling is highly characteristic and confirms the P-CH₂ linkage.[2]

³¹P NMR Spectroscopy: Data Interpretation

The ³¹P NMR spectrum provides direct information about the phosphorus environment. For quaternary phosphonium salts, a single signal is expected.

-

Chemical Shift (δ +20 to +25 ppm): this compound is expected to show a singlet in this region, referenced to 85% H₃PO₄. This chemical shift is characteristic of tetracoordinate, tetra-alkyl/aryl phosphonium cations. For instance, the related amino(triphenyl)phosphonium bromide shows a signal in this range, corroborating this expectation.[3]

Table 1: Summary of Expected NMR Spectroscopic Data (in CDCl₃)

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | P-CH₂-CN | 5.0 - 5.5 | Doublet | ²JPH = 13-16 |

| P-(C₆H₅)₃ | 7.6 - 8.0 | Multiplet | - | |

| ¹³C | P-CH₂-CN | ~30 | Doublet | ¹JPC = 45-55 |

| -C≡N | ~115 | Doublet (weak) | ³JPC ~ 5-7 | |

| C_ipso_ | ~118 | Doublet | ¹JPC = 85-95 | |

| C_ortho_ | ~134 | Doublet | ²JPC = 9-12 | |

| C_meta_ | ~130 | Doublet | ³JPC = 12-15 | |

| C_para_ | ~135 | Doublet | ⁴JPC = 3-4 | |

| ³¹P | P⁺ | +20 to +25 | Singlet | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, relying on the absorption of infrared radiation to induce molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition (Solid State)

Two common methods are employed for solid samples:

-

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a blank KBr pellet should be run first.[4][5]

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

-

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound is dominated by absorptions from the phenyl rings and the nitrile group.

-

C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption in this region is the most diagnostic feature for the nitrile group. Its position indicates a non-conjugated nitrile.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium absorptions are expected just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized.

-

Aliphatic C-H Stretch (<3000 cm⁻¹): Absorptions for the methylene C-H bonds are expected just below 3000 cm⁻¹.

-

Aromatic C=C Stretch (1585-1600 cm⁻¹ and 1450-1500 cm⁻¹): Two or more sharp bands in these regions are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.

-

P-Phenyl (P-C) Vibration (~1440 cm⁻¹): A sharp, strong band around 1440 cm⁻¹ is characteristic of the P-Ph bond and is a common feature in triphenylphosphine derivatives.[9]

-

Fingerprint Region (<1200 cm⁻¹): This region contains numerous complex vibrations, including C-H in-plane and out-of-plane bending. A strong band around 1110 cm⁻¹ is often observed in phosphonium salts. Strong absorptions around 750-690 cm⁻¹ are indicative of monosubstituted benzene rings.

Table 2: Summary of Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity |

| > 3000 | Aromatic C-H Stretch | Medium-Weak |

| < 3000 | Aliphatic C-H Stretch | Medium-Weak |

| 2240 - 2260 | C≡N Stretch | Medium, Sharp |

| ~1585, ~1485 | Aromatic C=C Ring Stretch | Medium, Sharp |

| ~1440 | P-Phenyl (P-C) Stretch | Strong, Sharp |

| ~1110 | Phosphonium (P⁺) associated | Strong |

| 750-690 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact cation and its fragments, confirming the molecular weight and offering structural clues. As an ionic salt, soft ionization techniques are required.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is the preferred method for pre-charged ionic compounds like phosphonium salts.[10] It allows the intact cation to be transferred into the gas phase without significant fragmentation. The analysis is run in positive ion mode.

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Mass Analyzer: Any modern mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Ion Trap) can be used to separate the ions based on their m/z ratio.[11]

-

Data Acquisition: Acquire a full scan mass spectrum to identify the parent cation. If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Diagram: Mass Spectrometry Analysis Logic

Caption: Logical flow for the mass spectrometry analysis of the phosphonium salt.

Data Interpretation: Expected Mass Spectrum

-

Parent Ion: The molecular formula of the cation is [C₂₀H₁₇NP]⁺. Its calculated monoisotopic mass is approximately 302.12 Da. Therefore, the ESI mass spectrum should show a prominent base peak at m/z 302.12 .

-

Isotope Pattern: Due to the natural abundance of ¹³C, a smaller peak at m/z 303.12 ([M+1]⁺) will also be observed.

-

Fragmentation (from MS/MS): If tandem MS is performed, fragmentation of the m/z 302.12 ion would likely occur through cleavage of the P-CH₂CN bond. This would result in the formation of the stable triphenylphosphine radical cation or a related species, leading to a significant fragment ion at m/z 262 , corresponding to [P(C₆H₅)₃]⁺.

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The diagnostic doublet for the P-CH₂ protons in ¹H NMR, the large ¹JPC coupling for the methylene carbon in ¹³C NMR, the characteristic ³¹P chemical shift, the sharp nitrile stretch in the IR spectrum, and the intact cation peak at m/z 302.12 in the mass spectrum collectively form a unique spectroscopic fingerprint. This guide provides the foundational knowledge and practical protocols for researchers to confidently verify the identity and purity of this important synthetic reagent.

References

-

University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from a publicly available university resource on FT-IR sample preparation.[6]

-

Chemistry UW. (2020, November 27). Acquiring and Processing FTIR Spectra [Video]. YouTube.[7]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from a Wiley-VCH journal supporting information document.[12]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from the Drawell scientific instrument supplier website.[4]

-

JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from the JASCO Inc. analytical instrument manufacturer website.[5]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from a university laboratory resource page.[8]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a Royal Society of Chemistry journal supporting information document.[13]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer. Retrieved from a Royal Society of Chemistry journal supporting information document.[14]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a Royal Society of Chemistry journal supporting information document.[15]

-

Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link][10]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a Royal Society of Chemistry journal supplementary information document.[16]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from the Oregon State University Chemistry department's educational resources.[17]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from the Fiveable educational platform.[11]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link][18]

-

SpectraBase. (n.d.). (Cyanomethyl)triphenylphosphonium chloride - Optional[1H NMR] - Spectrum. Wiley Science Solutions.[19]

-

ChemicalBook. (n.d.). Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR spectrum.[20]

-

ChemicalBook. (n.d.). Methyltriphenylphosphonium bromide(1779-49-3) 13C NMR spectrum.[21]

-

ChemicalBook. (n.d.). Triphenyl(propyl)phosphonium bromide(6228-47-3) 13C NMR spectrum.[22]

-

University of Wisconsin-Madison. (n.d.). C-13 NMR Spectrum of Benzyltriphenylphosphonium Chloride. Retrieved from a university educational resource.[2]

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR.

-

Iborra, S., et al. (2019). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 24(22), 4069. [Link][23]

-

ResearchGate. (n.d.). In situ generated phosphonium salts observed via 31 P NMR.[24]

-

Lebedev, A. T., & Zaikin, V. G. (2008). Organic mass spectrometry at the beginning of the 21st century. Journal of Analytical Chemistry, 63(11), 1128-1148.[25]

-

PubChem. (n.d.). Methyltriphenylphosphonium bromide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link][26]

-

PubMed. (2015). Synthesis of a new quaternary phosphonium salt: NMR study of the conformational structure and dynamics. National Center for Biotechnology Information.[27]

-

Springer Nature. (n.d.). NMR Protocols and Methods.[28]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.[29]

-

Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry [Video]. YouTube.[30]

-

NIST. (n.d.). Methyltriphenylphosphonium bromide. NIST Chemistry WebBook. [Link][31]

-

ResearchGate. (n.d.). Static 31 P spectrum of amino(triphenyl)phosphonium bromide.[3]

-

ChemicalBook. (n.d.). (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) MS spectrum.[32]

-

Zhang, X. (n.d.). FTIR Spectrum Information and Bond Relationship. Retrieved from a personal academic resource page.[33]

-

ChemAnalytical. (n.d.). FT-IR Spectra.[34]

-

ResearchGate. (n.d.). FTIR spectra of a triphenylphosphine....[9]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. C-13 NMR Spectrum [acadiau.ca]

- 3. researchgate.net [researchgate.net]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. researchgate.net [researchgate.net]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiveable.me [fiveable.me]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. This compound | C20H17BrNP | CID 11811037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Methyltriphenylphosphonium bromide(1779-49-3) 1H NMR [m.chemicalbook.com]

- 21. Methyltriphenylphosphonium bromide(1779-49-3) 13C NMR spectrum [chemicalbook.com]

- 22. Triphenyl(propyl)phosphonium bromide(6228-47-3) 13C NMR spectrum [chemicalbook.com]

- 23. Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Synthesis of a new quaternary phosphonium salt: NMR study of the conformational structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 30. youtube.com [youtube.com]

- 31. Methyltriphenylphosphonium bromide [webbook.nist.gov]

- 32. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) MS spectrum [chemicalbook.com]

- 33. FTIR [terpconnect.umd.edu]

- 34. FT-IR Spectra [chemanalytical.com]

An In-depth Technical Guide to the Solubility of (Cyanomethyl)triphenylphosphonium Bromide in Common Organic Solvents

Introduction

(Cyanomethyl)triphenylphosphonium bromide is a versatile Wittig reagent frequently employed in organic synthesis for the introduction of a cyanomethylene group. Its efficacy in these reactions is intrinsically linked to its solubility in the chosen solvent system. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development. Understanding the solubility profile of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the reproducibility of synthetic protocols.

This document delves into the molecular characteristics that govern the solubility of this compound and presents a qualitative summary of its solubility in a range of common organic solvents. Recognizing the frequent necessity for precise solubility data, a detailed, step-by-step experimental protocol for the quantitative determination of solubility is also provided.

Understanding the Solubility of this compound: A Molecular Perspective

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a fundamental guideline. This compound is an organic salt, and its solubility is governed by the following key factors:

-

Ionic Nature: As a phosphonium salt, the compound exists as a positively charged phosphonium cation and a bromide anion. This ionic character necessitates polar solvents capable of solvating these ions, thereby overcoming the crystal lattice energy of the solid.

-

Polarity: The presence of the charged phosphorus center and the polar cyanomethyl group contributes to the overall polarity of the molecule. This makes it more amenable to dissolution in polar solvents that can engage in dipole-dipole interactions.

-

The Triphenylphosphine Moiety: The three phenyl groups attached to the phosphorus atom introduce a significant nonpolar character to the cation. This lipophilic nature can influence its solubility in less polar organic solvents.

The balance between the ionic, polar head and the nonpolar phenyl groups results in a solubility profile that favors polar organic solvents.

Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative understanding can be derived from the general behavior of phosphonium salts and information on analogous compounds.[1] The following table summarizes the expected solubility of this compound in a variety of common organic solvents.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 6.6 | Soluble | The high polarity and hydrogen bonding capability of methanol effectively solvate the phosphonium cation and bromide anion. |

| Ethanol | 5.2 | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding lead to good solvation. For a similar compound, (4-carboxybutyl-d4)triphenylphosphonium (bromide), the solubility in ethanol is approximately 1 mg/mL.[1] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | A highly polar aprotic solvent with a strong ability to solvate cations. For a similar compound, (4-carboxybutyl-d4)triphenylphosphonium (bromide), the solubility in DMSO is approximately 5 mg/mL.[1] |

| Dimethylformamide (DMF) | 6.4 | Soluble | Another highly polar aprotic solvent that is effective at dissolving organic salts. For a similar compound, (4-carboxybutyl-d4)triphenylphosphonium (bromide), the solubility in DMF is approximately 5 mg/mL.[1] |

| Acetone | 5.1 | Soluble | A polar aprotic solvent that can effectively solvate the phosphonium salt. |

| Dichloromethane (DCM) | 3.4 | Soluble | A solvent of moderate polarity that can dissolve many organic salts. |

| Chloroform | 4.1 | Soluble | Similar to DCM, its polarity is sufficient to overcome the lattice energy of the salt. |

| Nonpolar Solvents | |||

| Diethyl Ether | 2.8 | Insoluble | The low polarity of diethyl ether is insufficient to solvate the ions of the phosphonium salt. |

| Hexane | 0.0 | Insoluble | As a nonpolar hydrocarbon, hexane cannot effectively solvate the ionic this compound. |

| Toluene | 2.4 | Sparingly Soluble | While generally considered nonpolar, the aromatic ring of toluene allows for some weak interactions which may lead to minimal solubility. |

Note: The expected solubilities are qualitative and should be confirmed experimentally for specific applications.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid solvent.

Principle

An excess of the solid solute, this compound, is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of calibration standards of varying, known concentrations.

-

Analyze these standards using a suitable analytical method (e.g., HPLC-UV, monitoring the absorbance of the triphenylphosphine moiety) to construct a calibration curve of signal versus concentration.

-

-

Sample Preparation for Solubility Measurement:

-

To a series of vials, add an excess amount of solid this compound. The excess solid is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

If the concentration is expected to be high, accurately dilute the filtered solution with a known volume of the solvent to bring it within the concentration range of the calibration curve.

-

-

Analysis and Calculation:

-

Analyze the prepared sample solution using the same analytical method used for the calibration standards.

-

Determine the concentration of this compound in the sample from the calibration curve.

-

Calculate the solubility, taking into account any dilutions made. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-